Cis vs. Trans Stereochemistry: A Class-Level Potency Differential for Muscarinic Receptor Activation
In a study of 1,4-dioxane-based muscarinic agonists, the cis isomers, which share the core stereochemistry of the target compound, were more potent than the corresponding trans isomers across M1-M4 receptor subtypes [1]. The target compound's (2S,6R) configuration is the direct precursor to these more active cis agonists, whereas the trans isomer (CAS 54321-53-8) leads to compounds with lower potency but some subtype selectivity [1]. This class-level inference identifies the critical role of the target's cis configuration for applications aiming at higher potency.
| Evidence Dimension | Stereochemical impact on receptor activation potency |
|---|---|
| Target Compound Data | cis-(2S,6R) configuration leads to higher potency in related agonist structures |
| Comparator Or Baseline | trans-(2S,6S) configuration (CAS 54321-53-8) leads to lower potency |
| Quantified Difference | Cis isomers are more potent (qualitative observation); trans isomers can discriminate between subtypes [1]. |
| Conditions | M1-M4 muscarinic receptor subtypes in binding and functional assays for related N,N,N-trimethyl-(6-methyl-1,4-dioxan-2-yl)methanaminium iodide derivatives [1]. |
Why This Matters
For medicinal chemistry programs targeting muscarinic receptors, selecting the cis (2S,6R) building block is essential for accessing the more potent agonist chemical space and outranks generic alternatives.
- [1] Piergentili, A., Quaglia, W., Giannella, M., Del Bello, F., Bruni, B., Buccioni, M., ... & Ciattini, S. (2007). Dioxane and oxathiane nuclei: suitable substructures for muscarinic agonists. Bioorganic & Medicinal Chemistry, 15(2), 886-896. View Source
